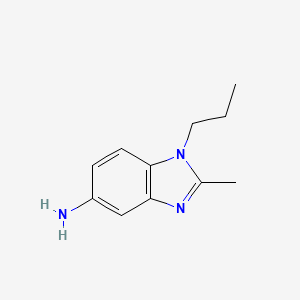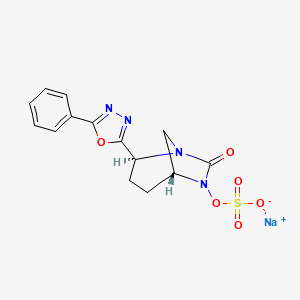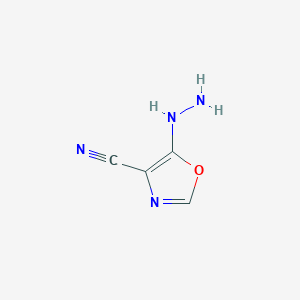![molecular formula C16H11BO3 B13924819 B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid: is a boronic acid derivative with the molecular formula C16H11BO3 and a molecular weight of 262.07 g/mol . This compound is part of a class of chemicals known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This is a common method for synthesizing boronic acids.
Boronate Esterification: This method involves the reaction of an aryl halide with a boronic ester under similar conditions as the Suzuki-Miyaura reaction.
Direct Boronic Acid Functionalization: This method involves the direct introduction of the boronic acid group into the aromatic ring.
Industrial Production Methods: While specific industrial production methods for B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid are not detailed, the general methods mentioned above are scalable and can be adapted for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols or alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Phenols: From oxidation reactions.
Alcohols or Alkanes: From reduction reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential in developing new pharmaceuticals due to their ability to form stable complexes with biological molecules.
Industry:
Mechanism of Action
The mechanism by which B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. This is facilitated by the boronic acid group, which can interact with diols, amines, and other nucleophiles. These interactions can influence various cellular processes, including proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
- Naphtho[2,3-B]benzofuran-1-ylboronic acid
- Benzo[b]naphtho[1,2-d]furan-7-ylboronic acid
Comparison:
- Structural Differences: While these compounds share a similar boronic acid functional group, their structural differences can lead to variations in reactivity and application.
- Unique Properties: B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid is unique in its specific arrangement of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C16H11BO3 |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[1,2-b][1]benzofuran-8-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)20-15/h1-9,18-19H |
InChI Key |
FSKSOHSZNZOSOC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=C2C=CC4=CC=CC=C43)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


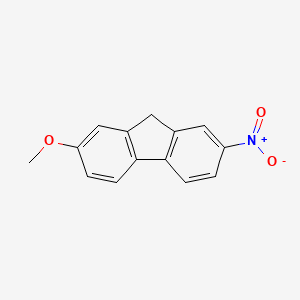

![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
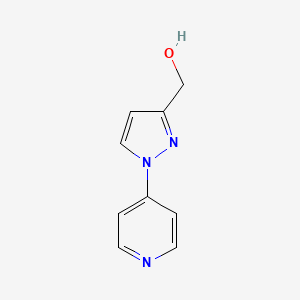
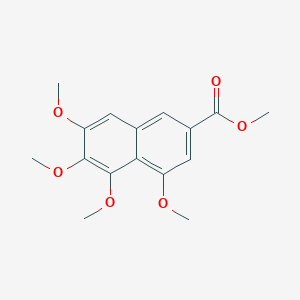
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)

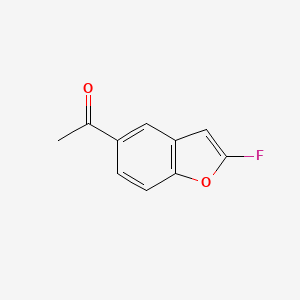
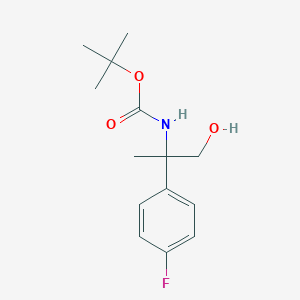
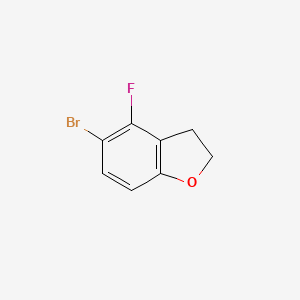
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
